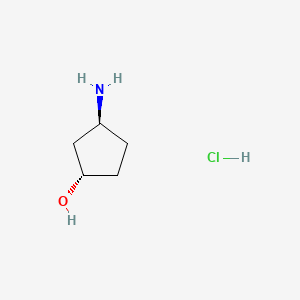

(1S,3S)-3-氨基环戊醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学合成和生物学作用

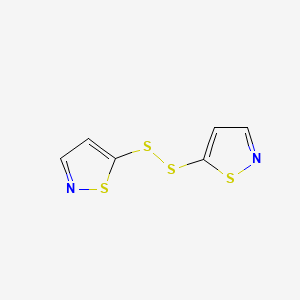

杂环化合物合成策略

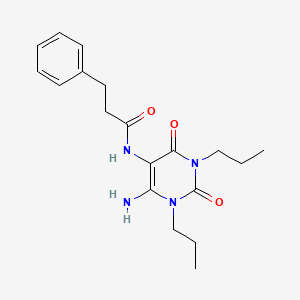

含1,2,4-三唑骨架的杂环化合物在治疗各种疾病的药物发现中至关重要。Nasri等人(2021年)的综述重点介绍了使用3-氨基-1,2,4-三唑合成这些骨架的策略,表明杂环化学在开发新药中的重要性(Nasri、Bayat和Kochia,2021年)。

生物有机金属化学

Waern和Harding(2004年)对二氯化钼的综述探讨了其生物化学,包括与核碱基和核苷酸的相互作用,展示了有机金属化合物在生物系统和潜在治疗应用中的作用(Waern和Harding,2004年)。

潜在治疗应用

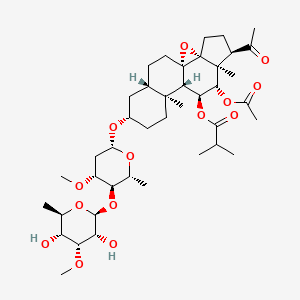

FTY720的抗肿瘤功效

Zhang等人(2013年)回顾了FTY720的抗肿瘤功效,FTY720是一种被批准用于治疗多发性硬化症的化合物,但也显示出在癌症治疗中的潜力。这项研究强调了化学化合物在药理学中的多种潜在应用(Zhang等人,2013年)。

增强分离技术

用于增强分离的旋流器

Tian等人(2018年)对旋流器进行了全面综述,重点关注用于增强分离的操作参数和条件。本文强调了化学工程原理在优化各种工业应用的分离过程中的重要性(Tian等人,2018年)。

安全和危害

The safety information for “(1S,3S)-3-Aminocyclopentanol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing hands thoroughly after handling .

作用机制

Target of Action

The primary target of (1S,3S)-3-Aminocyclopentanol hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the management of type 2 diabetes mellitus .

Mode of Action

(1S,3S)-3-Aminocyclopentanol hydrochloride acts as a DPP-4 inhibitor . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibits the enzymatic function of DPP-4, leading to increased levels of incretin hormones, improved insulin synthesis, and reduced glucagon release .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .

Result of Action

The result of the action of (1S,3S)-3-Aminocyclopentanol hydrochloride is improved glycemic control . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon levels, leading to better management of blood glucose levels .

属性

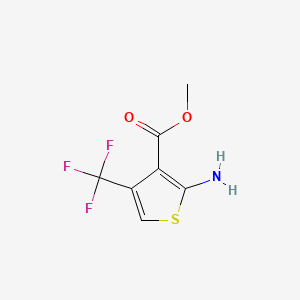

IUPAC Name |

(1S,3S)-3-aminocyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-3-Aminocyclopentanol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)